2-(Benzylsulfanyl)-5-fluorobenzonitrile
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Overview
Description
2-(Benzylsulfanyl)-5-fluorobenzonitrile is an organic compound that features a benzylsulfanyl group and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzonitrile: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluoro-2-(methylsulfanyl)benzonitrile: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to differences in steric and electronic properties.
Uniqueness
2-(Benzylsulfanyl)-5-fluorobenzonitrile is unique due to the combination of the benzylsulfanyl group and the fluorine atom, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and influence its interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H10FNS |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-fluorobenzonitrile |
InChI |
InChI=1S/C14H10FNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
ZYHBQVDOHOMTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
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